molecular formula C10H11ClN2O2 B135477 1-(5-Chloro-2-nitrophenyl)pyrrolidine CAS No. 133387-30-1

1-(5-Chloro-2-nitrophenyl)pyrrolidine

Cat. No. B135477
M. Wt: 226.66 g/mol
InChI Key: NPIPVCGYGYIXQG-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a reaction mixture can be concentrated to dryness and purified using silica chromatography .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-nitrophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 5-chloro-2-nitrophenyl group . The structure can be represented by the SMILES string [O-]N+C=C1)C(N2CCCC2)=O)=O .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, can participate in various chemical reactions. For example, they can show nanomolar activity against certain enzymes, suggesting that further modifications could investigate how the chiral moiety influences enzyme inhibition .


Physical And Chemical Properties Analysis

“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a solid compound with a molecular weight of 254.67 . Its InChI key is SSHKTLSLBNQIPB-UHFFFAOYSA-N .

Scientific Research Applications

  • Condensation Reactions :

    • Sibiryakova et al. (2006) explored the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes, leading to the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates. This research contributes to the understanding of pyrrolidine-based condensation reactions in organic chemistry (Sibiryakova et al., 2006).
  • Synthesis and Antioxidant Activity :

    • Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activities. This research highlights the potential of these compounds as potent antioxidants, with certain compounds showing higher activity than ascorbic acid (Tumosienė et al., 2019).
  • Antineoplastic Drug Synthesis :

    • Cao et al. (2014) investigated a synthetic route for the antineoplastic drug GDC-0449, starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene, and progressing through various steps to synthesize the final compound. This research provides insight into efficient and cost-effective methods for synthesizing important medicinal compounds (Cao et al., 2014).
  • Pyrrolidines Chemistry and Synthesis :

    • Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines in a [3+2] cycloaddition process, which has implications in medicine and industry for applications such as dyes and agrochemical substances (Żmigrodzka et al., 2022).
  • Pyrrolidine Derivatives Preparation :

    • Fei (2004) developed a process for preparing 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, starting from benzyl chloride, and improving the overall yield of the reaction (Fei, 2004).
  • Excited States Dynamics :

    • Ghosh & Palit (2012) investigated the dynamics of excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, highlighting the importance of solvent polarity in the relaxation processes of excited states (Ghosh & Palit, 2012).

Safety And Hazards

The safety information available indicates that “1-(5-Chloro-2-nitrophenyl)pyrrolidine” may cause eye irritation (Hazard Statements H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements P305 + P351 + P338) .

Future Directions

The pyrrolidine scaffold, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPVCGYGYIXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389169
Record name 1-(5-chloro-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-2-nitrophenyl)pyrrolidine

CAS RN

133387-30-1
Record name 1-(5-chloro-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add pyrrolidine (0.97 g, 13.67 mmol) to a solution of 4-chloro-2-fluoro-1-nitrobenzene (2 g, 11.40 mmol) in 8 mL anhydrous DMSO under N2. Stir the reaction mixture at 80° C. for 1 h. Cool the mixture, pour into ice-H2O and extract with Et2O (3×30 mL). Wash the organic phase with water and brine, dry over MgSO4, filter, and concentrate. Chromatograph the residue on silica gel using hex/EtOAc 9:1 as eluent to afford 2.29 g (89%) of 1-(5-chloro-2-nitro-phenyl)-pyrrolidine as a yellow solid. Add tin chloride (10 g, 44.15 mmol) to a solution of 1-(5-chloro-2-nitrophenyl)pyrrolidine (2 g, 8.83 mmol) in 25 mL of EtOH under nitrogen. Heat the reaction mixture at 70° C. for 3 h. After cooling, pour the mixture into ice-water, basify (pH=9) with NH4OH, and extract with EtOAc (3×100 mL). Dry the organic phase over MgSO4, concentrate, and purify the residue by silica gel chromatography using hex/EtOAc 8:2 as eluent to obtain 1.56 g (88%) of 1-(2-amino-5-chlorophenyl)pyrrolidine as an oil.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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